Iron hydroxide oxide (CAS 20344-49-4), commonly existing in crystalline polymorphs such as goethite (α-FeOOH) and akaganeite (β-FeOOH), is a highly stable, hydroxyl-rich inorganic compound. In industrial and laboratory procurement, it serves as a premium adsorbent for toxic oxyanions, a specialized pigment, and a structurally precise precursor for advanced metal oxides. Unlike simple iron salts or fully calcined iron oxides, FeOOH retains a high density of reactive surface hydroxyl groups while maintaining a robust, filterable crystalline lattice, making it indispensable for applications requiring both chemical reactivity and physical processability [1].
Attempting to substitute iron hydroxide oxide with generic alternatives often results in severe processing or performance failures. Substituting with iron(III) hydroxide (Fe(OH)3) introduces an amorphous, highly hydrated gel that causes catastrophic filter fouling and resists mechanical dewatering during manufacturing [1]. Conversely, substituting with fully dehydrated iron(III) oxide (Fe2O3) sacrifices the critical surface hydroxyl groups and intrinsic porosity required for high-capacity heavy metal adsorption, and limits its utility as a structural precursor for synthesizing ultra-porous catalytic materials [2].
In comparative adsorption studies, crystalline iron hydroxide oxide (FeOOH, akaganeite phase) demonstrates a maximum As(V) adsorption capacity of up to 87 mg/g at optimal acidic conditions, driven by its high density of surface hydroxyl groups. In contrast, standard iron(III) oxide (Fe2O3) exhibits significantly lower uptake due to its fully dehydrated surface and lower specific surface area (typically ~25 m2/g vs >100 m2/g for FeOOH) [1].
| Evidence Dimension | As(V) Maximum Adsorption Capacity |
| Target Compound Data | FeOOH: ~87 mg/g (with specific surface area >100 m2/g) |
| Comparator Or Baseline | Fe2O3: <10 mg/g (with specific surface area ~25 m2/g) |
| Quantified Difference | Over 8x higher adsorption capacity for arsenate |
| Conditions | Aqueous batch adsorption, acidic to neutral pH ranges |
Ensures significantly longer media bed life and compliance with strict heavy metal discharge limits in industrial and municipal water treatment.
When precipitating iron from solutions, the formation of amorphous iron(III) hydroxide (Fe(OH)3) results in highly hydrated, gelatinous flocs that cause severe membrane fouling and resist mechanical dewatering. Iron hydroxide oxide (FeOOH), however, crystallizes into defined morphologies (such as goethite nanorods), which exhibit significantly lower thermodynamic energy gaps and form stable, easily filterable particulates [1]. This structural stability prevents the physical blinding of industrial filtration media.
| Evidence Dimension | Phase Stability and Filterability |
| Target Compound Data | FeOOH: Crystalline, stable particulate morphology |
| Comparator Or Baseline | Fe(OH)3: Amorphous, highly hydrated gelatinous precipitate |
| Quantified Difference | Elimination of gel-induced filter fouling and improved dewatering kinetics |
| Conditions | Industrial precipitation and solid-liquid separation workflows |
Reduces downtime and energy costs associated with filter pressing, drying, and handling in large-scale chemical synthesis.
Procuring FeOOH as a precursor for downstream calcination yields significantly better material properties than purchasing direct Fe2O3 nanopowders. Thermal dehydration of FeOOH nanorods at 300 °C produces highly porous α-Fe2O3 with a specific surface area of 221.9 m2/g. In direct comparison, standard synthesized α-Fe2O3 nanoparticles achieve only 18.31 m2/g under similar testing conditions[1]. The controlled removal of structural water from the FeOOH lattice creates an interconnected pore network (1–10 nm) critical for downstream applications.
| Evidence Dimension | Post-Calcination Specific Surface Area |
| Target Compound Data | Porous α-Fe2O3 derived from FeOOH precursor: 221.9 m2/g |
| Comparator Or Baseline | Directly synthesized α-Fe2O3 nanoparticles: 18.31 m2/g |
| Quantified Difference | 12x increase in available specific surface area |
| Conditions | Calcination at 300 °C for 2 hours |
Provides a critical manufacturing pathway for high-performance catalysts and sensors that require extreme porosity impossible to achieve with standard iron oxide powders.
Due to its superior surface hydroxyl density and massive adsorption capacity compared to standard iron oxides, iron hydroxide oxide is the preferred procurement choice for granular filter media in municipal water treatment and industrial effluent remediation, specifically targeting arsenic, phosphate, and lead [1].
Because its thermal dehydration yields highly porous structures (up to 221.9 m2/g), FeOOH is procured as a critical starting material for manufacturing advanced ethanol sensors and catalytic supports, outperforming directly synthesized Fe2O3 nanoparticles[2].
Its excellent processability and filterability compared to amorphous Fe(OH)3 make crystalline FeOOH the optimal intermediate in the large-scale synthesis of yellow iron oxide pigments and magnetic materials, ensuring reproducible batch quality without filter blinding [3].